molecular formula C15H16N4O2 B12918294 2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide CAS No. 378766-17-7

2-Morpholin-4-yl-6-phenylpyrimidine-4-carboxamide

Cat. No.: B12918294
CAS No.: 378766-17-7
M. Wt: 284.31 g/mol
InChI Key: WDUCGVYKFCPBIQ-UHFFFAOYSA-N
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Description

2-Morpholino-6-phenylpyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-phenylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-6-phenylpyrimidine-4-carboxamide with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-6-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Morpholino-6-phenylpyrimidine-4-carboxamide has diverse scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Morpholino-6-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    2-Morpholino-4-phenylpyrimidine: Similar structure but lacks the carboxamide group.

    6-Phenylpyrimidine-4-carboxamide: Similar structure but lacks the morpholine group.

    2-Morpholino-6-phenylpyrimidine: Similar structure but lacks the carboxamide group.

Uniqueness: 2-Morpholino-6-phenylpyrimidine-4-carboxamide is unique due to the presence of both the morpholine and carboxamide groups, which contribute to its distinct pharmacological properties. The combination of these functional groups enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

378766-17-7

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

2-morpholin-4-yl-6-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c16-14(20)13-10-12(11-4-2-1-3-5-11)17-15(18-13)19-6-8-21-9-7-19/h1-5,10H,6-9H2,(H2,16,20)

InChI Key

WDUCGVYKFCPBIQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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